Thermal Expansion Matching Silicon
Alkali-free aluminoborosilicate glass (e.g., SCHOTT AF 32® eco) achieves a thermal expansion coefficient (CTE) of 3.2 × 10⁻⁶ K⁻¹ over 20–300°C, which precisely matches the CTE of silicon (~2.6–3.2 × 10⁻⁶ K⁻¹) [1]. In contrast, standard borosilicate glass (e.g., Pyrex) exhibits a higher CTE of 3.3 × 10⁻⁶ K⁻¹, while soda-lime glass is substantially higher at 9.0 × 10⁻⁶ K⁻¹ [2]. Alkali-free aluminoborosilicate compositions can be tuned within a range of 2.8–3.7 × 10⁻⁶ K⁻¹ through compositional adjustments of Al₂O₃ and B₂O₃, enabling precise thermal matching with silicon and other semiconductor materials [3].
| Evidence Dimension | Coefficient of Thermal Expansion (CTE, 20–300°C) |
|---|---|
| Target Compound Data | 3.2 × 10⁻⁶ K⁻¹ (alkali-free aluminoborosilicate) |
| Comparator Or Baseline | Borosilicate glass: 3.3 × 10⁻⁶ K⁻¹; Soda-lime glass: 9.0 × 10⁻⁶ K⁻¹ |
| Quantified Difference | 3% lower than borosilicate; 64% lower than soda-lime |
| Conditions | Dilatometry, 20–300°C temperature range |
Why This Matters
Precise CTE matching with silicon eliminates thermal stress-induced warpage and delamination in semiconductor packaging and OLED display fabrication, a critical requirement not met by standard borosilicate alternatives.
- [1] SCHOTT AG. SCHOTT AF 32® eco Glass Datasheet. Thermal Coefficient of Expansion: 3.2 × 10⁻⁶ K⁻¹ (20–300°C). View Source
- [2] Matmake. Thermal Expansion Coefficient of Common Materials. Borosilicate Glass: 3.3 × 10⁻⁶ K⁻¹. View Source
- [3] EP 0787693 B1. Alkali-free aluminoborosilicate glass and its use. CTE (20–300°C): 3.7 × 10⁻⁶ K⁻¹. View Source
